molecular formula C10H8BrNO3 B13006644 Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

Cat. No.: B13006644
M. Wt: 270.08 g/mol
InChI Key: FWUXVMUPVWUJJT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a carboxylate ester group at the 6th position on the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which is reacted with brominated and methylated aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts. The reaction is usually carried out under reflux conditions in solvents like water or organic solvents to achieve high yields .

Chemical Reactions Analysis

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or dimethylformamide. .

Scientific Research Applications

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 4-bromo-3-methyl-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-5-9-7(11)3-6(10(13)14-2)4-8(9)15-12-5/h3-4H,1-2H3

InChI Key

FWUXVMUPVWUJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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